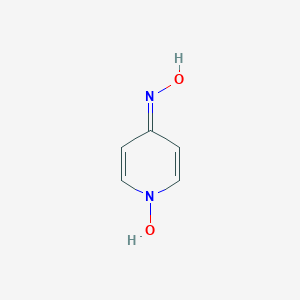

4-Hydroxyaminopyridine 1-oxide

Description

Historical Context and Evolution of Pyridine (B92270) N-Oxide Chemistry

The journey into the chemistry of pyridine N-oxides began in 1926 with Jakob Meisenheimer's first reported synthesis of pyridine N-oxide itself, achieved through the oxidation of pyridine using peroxybenzoic acid. This discovery opened a new chapter in heterocyclic chemistry. Initially, the N-oxide moiety was recognized for its ability to alter the reactivity of the pyridine ring. The parent pyridine molecule is relatively deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the N-oxide group, with its N⁺-O⁻ dipolar character, acts as an electron-donating group, activating the ring, particularly at the 2- and 4-positions, for electrophilic attack. researchgate.net

Conversely, the N-oxide group enhances the ring's susceptibility to nucleophilic attack, again at the 2- and 4-positions, making it more reactive than pyridine itself. researchgate.net This dual reactivity made pyridine N-oxides exceptionally versatile synthetic intermediates. researchgate.net Over the decades, the methods for their synthesis expanded significantly, from classic oxidants like peracetic acid and hydrogen peroxide to more sophisticated metal-catalyzed systems. youtube.com Their utility grew beyond simple intermediates; they found roles as catalysts, ligands in coordination chemistry, and as precursors to a wide array of functionalized pyridines, some of which are components of pharmaceuticals and biologically active compounds. researchgate.netnih.gov A key transformation is the selective nitration at the 4-position, followed by reduction, a common pathway to 4-aminopyridine (B3432731) derivatives. google.com

Significance of the Hydroxylamino Pyridine N-Oxide Moiety in Advanced Organic Systems

Direct and detailed research on the significance of the 4-hydroxyaminopyridine 1-oxide moiety is limited in published literature. However, its potential importance can be inferred by examining its constituent functional groups and related chemical systems.

The pyridine N-oxide framework is known to be a valuable scaffold in medicinal chemistry. The N-oxide group is highly polar and can form strong hydrogen bonds, which can increase the solubility of drug molecules or allow for critical interactions with biological targets like enzyme active sites. acs.orgnih.gov It can act as a bioisosteric replacement for other functional groups, such as the carbonyl group, to modulate the pharmacological profile of a molecule. nih.gov

The hydroxylamino group (-NHOH) is a redox-active functionality. It is an intermediate state between an amino group (-NH2) and a nitroso (-NO) or nitro (-NO2) group. This redox capability is central to the biological activity of certain molecules. For instance, the related compound 4-hydroxyaminoquinoline 1-oxide has been studied for its ability to inactivate the transforming activity of DNA, a process believed to involve the generation of free radicals. nih.gov This suggests that a hydroxylamino group on a pyridine N-oxide ring could impart redox properties, making the molecule a candidate for applications in areas like hypoxia-activated prodrugs or as a source of reactive species under specific conditions. nih.gov The combination of the N-oxide's coordinating ability and the hydroxylamine's redox activity could lead to novel catalysts or sensor materials.

Current Research Landscape and Future Directions for 4-Hydroxyaminopyridine 1-oxide Studies

The current research landscape for 4-hydroxyaminopyridine 1-oxide is largely undeveloped, with no significant body of work dedicated to its synthesis, characterization, or application. This scarcity of data presents a clear opportunity for foundational research.

Future studies would logically begin with the development of reliable and efficient synthetic routes. A plausible approach could involve the controlled reduction of 4-nitropyridine (B72724) 1-oxide, a common starting material. While complete reduction yields 4-aminopyridine 1-oxide, partial reduction under specific conditions (e.g., using specific reducing agents or catalytic hydrogenation with a modified catalyst) could potentially isolate the intermediate hydroxylamino- species.

Once synthesized, a thorough characterization of its physicochemical properties would be essential. This includes determining its stability, pKa, redox potential, and spectroscopic signature. Investigating its tautomeric equilibria, as has been done for related amino- and hydroxy-pyridine N-oxides, would provide fundamental insights into its structure and reactivity. rsc.org

Exploration of its reactivity would follow, focusing on:

Reactions at the hydroxylamino group: Oxidation to the corresponding nitroso derivative and reduction to the amine.

Reactions at the pyridine N-oxide ring: Investigating its participation in electrophilic and nucleophilic substitution reactions, and its ability to direct metallation.

Coordinating properties: Studying its behavior as a ligand for various metal centers, which could lead to new catalysts or functional materials.

Given the biological activities of related N-oxides, preliminary screening for applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent, could be a fruitful avenue for future research. nih.gov

Data Tables

Due to the limited availability of experimental data for 4-Hydroxyaminopyridine 1-oxide in the scientific literature, the following table provides its calculated properties alongside the known experimental data for the closely related 4-hydroxypyridine (B47283) 1-oxide and 4-aminopyridine 1-oxide for comparison.

Table 1: Physicochemical Properties of 4-Substituted Pyridine 1-Oxides

| Property | 4-Hydroxyaminopyridine 1-oxide | 4-Hydroxypyridine 1-oxide | 4-Aminopyridine 1-oxide |

|---|---|---|---|

| CAS Number | Not assigned | 6890-62-6 nist.gov | 3535-75-9 scbt.com |

| Molecular Formula | C₅H₆N₂O₂ | C₅H₅NO₂ nist.gov | C₅H₆N₂O scbt.com |

| Molecular Weight | 126.11 g/mol | 111.10 g/mol nist.gov | 110.11 g/mol scbt.com |

| Appearance | (Not reported) | Colorless solid smolecule.com | (Not reported) |

| Boiling Point | (Not reported) | 387.7 °C (Predicted) lookchem.com | 218 °C (Predicted) chemsrc.com |

| Flash Point | (Not reported) | 188.3 °C (Predicted) lookchem.com | 85.7 °C (Predicted) chemsrc.com |

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Aminopyridine |

| 4-Aminopyridine 1-oxide |

| 4-hydroxyaminoquinoline 1-oxide |

| 4-Hydroxypyridine 1-oxide |

| 4-Nitropyridine 1-oxide |

| Hydrogen peroxide |

| Peracetic acid |

| Peroxybenzoic acid |

| Pyridine |

Structure

3D Structure

Properties

CAS No. |

1621-90-5 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

N-(1-hydroxypyridin-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C5H6N2O2/c8-6-5-1-3-7(9)4-2-5/h1-4,8-9H |

InChI Key |

YWXCPBOLRPNSNZ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=CC1=NO)O |

Canonical SMILES |

C1=CN(C=CC1=NO)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 4 Hydroxyaminopyridine 1 Oxide

Synthetic Pathways to 4-Hydroxyaminopyridine 1-oxide Core Structure

The formation of the 4-Hydroxyaminopyridine 1-oxide core relies on strategic chemical transformations of readily available pyridine (B92270) derivatives. Key approaches include the partial reduction of nitro precursors and the application of regioselective functionalization techniques to build the desired substitution pattern on the pyridine N-oxide framework.

Reduction of Nitro- and Nitroso-Pyridyl N-Oxide Precursors

The most direct route to 4-Hydroxyaminopyridine 1-oxide involves the partial reduction of its corresponding nitro precursor, 4-nitropyridine (B72724) 1-oxide. The challenge in this approach lies in stopping the reduction at the hydroxylamine (B1172632) stage, as over-reduction readily yields the corresponding 4-aminopyridine (B3432731). semanticscholar.org

Several methods have been investigated for the reduction of aromatic nitro compounds to N-arylhydroxylamines (phenylhydroxylamines, or PHAs). These methods can be adapted for the synthesis of the target compound. mdpi.com

Photochemical Reduction : A notable method involves the photochemical reduction of 4-nitropyridine-1-oxide in ethanol (B145695). In this process, ethanol can generate active hydrogen upon exposure to light, which facilitates the selective hydrogenation of the nitro group to the hydroxylamine. mdpi.com

Metal-Based Reduction : The use of low-valence metals in aqueous solutions is a common strategy. Metals such as iron (Fe) or zinc (Zn) can act as electron donors, reducing the nitro compound in the presence of a proton source. mdpi.com For instance, the reduction of nitroaromatics to their corresponding hydroxylamines has been achieved with high yields using Fe or Zn under mild microwave heating conditions in the presence of NH₄Cl, which provides an acidic environment. mdpi.com

Catalytic Reduction : While catalytic hydrogenation is a powerful reduction method, controlling the selectivity to obtain the hydroxylamine intermediate is complex. The reaction proceeds in steps from the nitro compound to the nitroso and then the hydroxylamine derivative, before full reduction to the amine. thieme-connect.de The choice of catalyst, solvent, and reaction conditions is critical to prevent over-reduction. For example, the catalytic reduction of 4-nitropyridine 1-oxide in methanol (B129727) can lead to various products, including 4,4′-azopyridine, highlighting the complexities of controlling the reaction outcome. researchgate.net

The reduction of 4-nitropyridine N-oxide with different reagents can lead to a variety of products, emphasizing the need for carefully controlled conditions to isolate the desired hydroxylamine.

| Reagent/Conditions | Primary Product(s) | Reference |

|---|---|---|

| Photochemical reduction in ethanol | 4-Hydroxyaminopyridine 1-oxide | mdpi.com |

| Iron (Fe) and Acetic Acid | 4-Aminopyridine | semanticscholar.orgsciencemadness.org |

| Iron (Fe) and Mineral Acids (e.g., HCl) | 4-Aminopyridine (major), 4-aminopyridine-N-oxide, 4-pyridone, 4,4'-azopyridine (by-products) | semanticscholar.org |

| TiCl₄/SnCl₂ (3 molar eq., 1:1) | 4,4'-Azodipyridine | researchgate.net |

| TiCl₄/SnCl₂ (2 molar eq.) | 4,4'-Azodipyridine N,N-dioxide | researchgate.net |

| TiCl₄/SnCl₂ (3 molar eq., 1:2) | 4-Aminopyridine | researchgate.net |

Regioselective Functionalization Techniques for Pyridine N-Oxide Frameworks

The synthesis of specifically substituted pyridines often suffers from a lack of regioselectivity. However, the N-oxide functionality significantly activates the pyridine ring for both electrophilic and nucleophilic substitution, primarily at the 2- and 4-positions, offering a pathway for controlled functionalization. researchgate.net These general strategies can be conceptually applied to the synthesis of the 4-hydroxyaminopyridine 1-oxide core.

One powerful strategy involves activating the pyridine N-oxide with trifluoromethanesulfonic anhydride (B1165640), which facilitates the regioselective addition of nucleophiles to either the 2- or 4-position. nih.gov By selecting a suitable nitrogen-based nucleophile, this method could potentially be adapted to introduce a protected hydroxylamino group at the C4 position.

Furthermore, the development of blocking groups has enabled precise C-4 alkylation of pyridines via Minisci-type reactions, preventing overalkylation and mixtures of isomers. chemrxiv.org This principle of using a removable directing or blocking group could be extended to other C-4 functionalizations, including the introduction of a hydroxylamino moiety or a precursor group that can be converted to it.

Novel One-Step Synthetic Approaches

While multi-step syntheses starting from pyridine N-oxide are established, novel one-step or one-pot approaches for the direct synthesis of 4-Hydroxyaminopyridine 1-oxide are not prominently featured in the reviewed literature. Current research often focuses on the synthesis of its precursors, such as 4-nitropyridine 1-oxide, which itself can be prepared in a one-step reaction by merging the typically separate oxidation and nitration steps of pyridine. google.com There are reports of one-step syntheses for related compounds like 4-aminopyridine from 4-cyanopyridine, but these methods are not directly applicable to the synthesis of the hydroxylamine target. rsc.org The development of a direct, one-pot synthesis of 4-Hydroxyaminopyridine 1-oxide from simple precursors remains an area for future investigation.

Chemical Transformations and Derivatization Strategies of the 4-Hydroxyaminopyridine 1-oxide Scaffold

The 4-Hydroxyaminopyridine 1-oxide scaffold possesses multiple reactive sites, allowing for a range of chemical transformations and the synthesis of diverse derivatives. The reactivity of the N-oxide group, the aromatic ring, and the hydroxylamino substituent can all be exploited.

Reactions with Organometallic Reagents: Grignard Additions and Related Processes

The reaction of pyridine N-oxides with organometallic reagents, particularly Grignard reagents, is a well-established method for forming C-C bonds and introducing substituents. diva-portal.orgacs.org These reactions typically proceed via nucleophilic addition to the C2 or C6 positions of the pyridine ring. researchgate.net

The reaction course can be highly dependent on conditions:

Direct Addition : Under certain conditions, Grignard reagents add to the C2 position. The resulting intermediate can be aromatized to yield 2-substituted pyridine derivatives. researchgate.net

Ring-Opening : A common reaction pathway involves the addition of the Grignard reagent followed by ring-opening, which stereoselectively produces dienal oximes. acs.org These oximes can be useful synthetic intermediates themselves or can be induced to ring-close under heat to form substituted pyridines. acs.org

Piperidine Synthesis : Enantioselective addition of aryl Grignard reagents to pyridine N-oxides, followed by reduction, can yield optically active substituted piperidines. researchgate.net

While these reactions have been extensively studied on various substituted pyridine N-oxides, their application to a scaffold already bearing a 4-hydroxyamino group requires consideration of the substituent's electronic effects and potential interference. The electron-donating nature of the hydroxylamino group would influence the electrophilicity of the ring and potentially direct the regioselectivity of the Grignard addition.

| Pyridine N-Oxide Substrate | Grignard Reagent | Conditions | Major Product Type | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | Alkyl, Aryl, Vinyl Grignards | Room Temperature | Dienal Oximes | diva-portal.orgacs.org |

| 2-Halopyridine N-oxides | Aryl, Alkenyl, Alkyl Grignards | -50 °C then DDQ | C6-Substituted 2-halopyridines | researchgate.net |

| Pyridine N-oxide | Aryl Grignards | + Lithium binolate, then reduction | Optically active 2-arylpiperidines | researchgate.net |

| Pyridine N-oxide | Alkyl Grignards | + Lithium binolate | Deprotonation (No reaction) | researchgate.net |

Nucleophilic Substitution Reactions on Activated 4-Substituted Pyridine N-Oxides

A powerful strategy for derivatization involves using a precursor where the C4 position is occupied by a good leaving group, which can then be displaced by various nucleophiles. The nitro group in 4-nitropyridine 1-oxide is an excellent activating group and leaving group for nucleophilic aromatic substitution (SNAr). sciencemadness.org

The high reactivity of 4-nitropyridine 1-oxide allows for the ready replacement of the nitro group by a wide range of nucleophiles under relatively mild conditions. sciencemadness.orgcas.cz This provides a versatile method for preparing a variety of 4-substituted pyridine N-oxides, which are precursors to the corresponding pyridines after a subsequent deoxygenation step. sciencemadness.org This reactivity can be leveraged in two ways: either to synthesize the target 4-hydroxyaminopyridine 1-oxide by using a hydroxylamine equivalent as the nucleophile, or to use 4-nitropyridine 1-oxide as a starting point for a diverse array of other 4-substituted derivatives.

Reported nucleophilic substitutions on 4-nitropyridine 1-oxide include:

Halogenation : Reaction with concentrated hydrochloric or hydrobromic acid yields 4-chloro- or 4-bromo-pyridine N-oxide, respectively. sciencemadness.org

Alkoxylation : Treatment with sodium hydroxide (B78521) in ethanol leads to 4-ethoxypyridine (B3339012) N-oxide. sciencemadness.org

Hydroxylation : Heating with acetic anhydride can produce 4-hydroxypyridine (B47283) N-oxide. sciencemadness.org

This high susceptibility to nucleophilic attack at the C4 position, activated by the nitro group, is a cornerstone of synthetic strategies involving this class of compounds. acs.org

Modifications and Functionalization of the Hydroxylamino Group

The hydroxylamino group of 4-hydroxyaminopyridine 1-oxide is a versatile functional handle that allows for a variety of chemical modifications, leading to a diverse range of derivatives. The presence of both a nucleophilic nitrogen and an oxygen atom in the hydroxylamino moiety, combined with the electronic influence of the N-oxide group, offers multiple avenues for functionalization, including alkylation and acylation.

Key reactions involving the hydroxylamino group include O- and N-alkylation, as well as acylation to form the corresponding hydroxamic acid derivatives. The regioselectivity of these reactions (i.e., whether the reaction occurs at the oxygen or nitrogen atom of the hydroxylamino group) can be influenced by the choice of reagents, reaction conditions, and the electronic nature of the pyridine ring.

While specific examples detailing the functionalization of 4-hydroxyaminopyridine 1-oxide are not extensively documented in readily available literature, the reactivity can be inferred from analogous structures. For instance, the modification of related hydroxylamine-containing heterocycles provides a model for the potential transformations of the title compound. These derivatization reactions are crucial for modulating the physicochemical properties and biological activity of the parent molecule.

Table 1: Potential Functionalization Reactions of the Hydroxylamino Group

| Reaction Type | Reagent Example | Potential Product Structure | Notes |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 4-(N-hydroxy-N-methylamino)pyridine 1-oxide | Reaction at the nitrogen atom of the hydroxylamino group. |

| O-Alkylation | Alkyl halide with base | 4-(methoxyamino)pyridine 1-oxide | Reaction at the oxygen atom of the hydroxylamino group. |

| Acylation | Acyl chloride or anhydride | 4-(N-acetoxy-N-acetylamino)pyridine 1-oxide | Can lead to acylation at both N and O atoms. |

Catalytic and Sustainable Synthetic Approaches for 4-Hydroxyaminopyridine 1-oxide Analogues

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods to reduce environmental impact and improve efficiency. The synthesis of 4-hydroxyaminopyridine 1-oxide and its analogues can benefit from such approaches, particularly in the formation of the core pyridine N-oxide structure and in subsequent functionalization steps.

A key precursor for 4-hydroxyaminopyridine 1-oxide is often 4-nitropyridine 1-oxide, which is typically synthesized by the nitration of pyridine-N-oxide. The N-oxidation of pyridine itself can be achieved through greener methods. For example, the use of a titanium silicalite (TS-1) catalyst in a packed-bed microreactor with hydrogen peroxide (H₂O₂) as the oxidant provides a continuous flow process for the synthesis of various pyridine N-oxides with high yields (up to 99%) and significantly reduced reaction times compared to traditional batch methods. organic-chemistry.org This system is noted for its high efficiency and stability, capable of operating for extended periods, which is advantageous for industrial-scale production. organic-chemistry.org

The reduction of the nitro group is a critical step. While the complete reduction of 4-nitropyridine N-oxide to 4-aminopyridine is well-documented using reagents like iron in acetic or mineral acids, the selective reduction to the hydroxylamine stage requires carefully controlled conditions. semanticscholar.orgmdpi.org Catalytic hydrogenation is a common method for nitro group reduction, and the choice of catalyst, solvent, and reaction conditions can be tuned to favor the formation of the hydroxylamine intermediate.

Furthermore, pyridine N-oxides themselves are increasingly being used as catalysts in photoredox reactions. For instance, pyridine N-oxide can be used in the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins. chemrxiv.org In these reactions, a pyridine N-oxy radical is generated via photoredox-catalyzed single-electron oxidation, which then participates in the transformation of unactivated alkenes into primary alcohols. chemrxiv.org This highlights a sustainable application where pyridine N-oxide derivatives act as key catalytic species.

Table 2: Catalytic and Sustainable Methods for Pyridine N-Oxide Analogues

| Method | Catalyst/Reagent | Substrate Example | Product Example | Key Advantages | Reference |

| Continuous Flow N-Oxidation | TS-1/H₂O₂ | Pyridine | Pyridine N-oxide | Safer, greener, high efficiency, scalable | organic-chemistry.org |

| Iron-mediated Reduction | Fe/Mineral Acid | 4-Nitropyridine N-oxide | 4-Aminopyridine | High yield for the amino product; by-products can include 4-aminopyridine-N-oxide | semanticscholar.orgmdpi.org |

| Photoredox Catalysis | Photoredox catalyst/Pyridine N-oxide | α-Olefin | Primary alcohol | Catalytic, anti-Markovnikov selectivity, broad applicability | chemrxiv.org |

Advanced Spectroscopic and Structural Characterization of 4 Hydroxyaminopyridine 1 Oxide

Vibrational Spectroscopy: Infrared and Raman Analysis for Molecular Dynamics and Interactions

Investigation of Intermolecular and Intramolecular Interactions via Spectral Shifts

Without experimental spectra, the investigation of hydrogen bonding and other non-covalent interactions through the analysis of spectral shifts is not possible. In related compounds, such as 4-hydroxypyridine (B47283) 1-oxide, the position of the O-H stretching band is a sensitive probe for hydrogen bonding interactions in different solvents or in the solid state. Similar investigations for 4-Hydroxyaminopyridine 1-oxide would be crucial to understanding its molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-Phase Structures

Proton and Carbon-13 NMR Chemical Shift Analysis for Positional Assignments

While predicted ¹H NMR data for 4-Hydroxyaminopyridine 1-oxide can be found in some databases, experimentally verified ¹H and ¹³C NMR data, including precise chemical shifts and coupling constants, have not been reported. This information is essential for the unambiguous assignment of each proton and carbon atom in the molecule, providing a foundational understanding of its electronic structure.

Two-Dimensional NMR Techniques for Connectivity and Conformational Insights

Advanced 2D NMR studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for confirming the connectivity of atoms within a molecule and for providing insights into its three-dimensional conformation. No such studies have been published for 4-Hydroxyaminopyridine 1-oxide.

Spectroscopic Manifestations of Tautomerism in Hydroxylamino Pyridine (B92270) N-Oxides

The potential for tautomerism is a key feature of hydroxylamino and hydroxy pyridine derivatives. The existence of different tautomeric forms of 4-Hydroxyaminopyridine 1-oxide in solution would be expected to manifest in its NMR and vibrational spectra. For instance, the presence of both the hydroxylamino form and a potential nitroso-ylid form would give rise to distinct sets of signals. Studies on related compounds, such as 2- and 4-hydroxypyridine 1-oxides, have demonstrated the utility of spectroscopic methods in investigating these equilibria. However, a specific investigation into the tautomerism of 4-Hydroxyaminopyridine 1-oxide using spectroscopic techniques has not been documented.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxyaminopyridine 1 Oxide

Generation and Trapping of Reactive Intermediates (e.g., Nitrenium, Carbonium, Nitrene)

The biological activity of arylamine and hydroxylamine (B1172632) derivatives is often predicated on their metabolic activation to form highly reactive intermediates. For 4-hydroxyaminopyridine 1-oxide, this activation is expected to proceed via esterification (e.g., acetylation or sulfation) of the hydroxylamine moiety, creating a good leaving group. Subsequent heterolysis of the N-O bond is proposed to generate a resonance-stabilized nitrenium ion.

Studies on the analogous compound, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), have shown that its O-acyl derivative can undergo nitrogen-oxygen heterolysis to produce several reactive intermediates. nih.gov These include a nitrenium ion, a carbonium ion, and a nitrene intermediate. nih.gov It is highly probable that 4-hydroxyaminopyridine 1-oxide follows a similar pathway.

Nitrenium Ion (R-N⁺-H): This is considered the principal reactive species. The positive charge on the nitrogen is delocalized through the pyridine (B92270) ring and the N-oxide group, creating electrophilic centers on the nitrogen atom and at positions C2 and C4 of the pyridine ring.

Carbonium Ion (Carbocation): Resonance delocalization of the positive charge can place it onto the pyridine ring, creating carbonium ion character at various positions. This contributes to the multiple sites of nucleophilic attack.

Nitrene: While less commonly discussed for this class of compounds compared to the nitrenium ion, a nitrene intermediate could potentially be formed. nih.gov Laser flash photolysis of the related 4-azidopyridine-1-oxide has been shown to yield a triplet 4-nitrenopyridine-1-oxide, demonstrating that nitrene intermediates are viable in this system. nih.gov

The generation of these intermediates is often inferred through the trapping of their reaction products with various nucleophiles.

Table 1: Postulated Reactive Intermediates from Activated 4-Hydroxyaminopyridine 1-oxide

| Intermediate | Precursor | Formation Mechanism | Expected Reactivity |

|---|---|---|---|

| Pyridylnitrenium Ion | O-acyl-4-hydroxyaminopyridine 1-oxide | Heterolysis of N-O bond | Electrophilic attack on nucleophiles (e.g., DNA bases) |

| Pyridylcarbonium Ion | Resonance form of Nitrenium Ion | Delocalization of positive charge | Electrophilic attack on nucleophiles |

Mechanisms of Nucleophilic Attack on the Pyridine Ring and N-Oxide Moiety

The electrophilic intermediates generated from 4-hydroxyaminopyridine 1-oxide are susceptible to attack by nucleophiles. The pyridine N-oxide moiety itself creates a unique electronic landscape. The N-oxide group is electron-withdrawing, which, combined with the resonance effects of the activated hydroxyamino group, makes the pyridine ring electron-deficient and thus a target for nucleophilic attack. smolecule.com

The carcinogenicity of compounds like 4-HAQO stems from their ability to form covalent adducts with DNA bases. The reactive nitrenium/carbonium ion generated from 4-hydroxyaminopyridine 1-oxide is expected to react readily with the nucleophilic centers in purine (B94841) and pyrimidine (B1678525) bases.

Based on studies with 4-HAQO, the primary targets in DNA are the purine bases, particularly guanine (B1146940). nih.gov The reaction involves the electrophilic attack of the nitrenium ion on the electron-rich positions of the DNA bases.

Guanine Adducts: The most common sites of attack on guanine are the N2 and C8 positions.

Adenine (B156593) Adducts: Adenine can also be a target, with potential adduction at the N6 and C8 positions. The reaction of the hydroxyl radical with adenine, for instance, leads to adducts at the C4 and C8 positions. researchgate.net The formation of adenine N¹-oxide has also been reported as a form of DNA damage. nih.gov

The reaction between an activated intermediate like acetyl-4-hydroxyaminoquinoline 1-oxide and DNA has been shown to produce not only adducts but also single-strand breaks, although at a lower frequency (one break per 60 adducts). nih.gov This suggests that while adduct formation is the primary lesion, other forms of DNA damage can also occur.

Table 2: Potential DNA Adducts with Activated 4-Hydroxyaminopyridine 1-oxide (Inferred from 4-HAQO studies)

| DNA Base | Site of Attack | Adduct Type |

|---|---|---|

| Guanine | N2 | Covalent Adduct |

| Guanine | C8 | Covalent Adduct |

| Adenine | N6 | Covalent Adduct |

Besides DNA bases, the reactive intermediates can be attacked by other biological nucleophiles. These include:

Thiols: The sulfhydryl group of cysteine residues in proteins and glutathione (B108866) are potent nucleophiles that can react with and detoxify the electrophilic intermediates.

Amino Groups: The ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine in proteins can also act as nucleophiles.

Oxidation-Reduction Pathways and Redox Cycling Phenomena

The chemistry of 4-hydroxyaminopyridine 1-oxide involves oxidation-reduction reactions. The initial formation from its precursor, 4-nitropyridine (B72724) 1-oxide, is a reduction process that occurs metabolically. nih.gov Conversely, the hydroxyamino group can be oxidized.

Influence of Substituents on Reaction Regioselectivity and Kinetics

Substituents on the pyridine ring can significantly alter the reactivity, stability of intermediates, and the regioselectivity of nucleophilic attack. Studies on various substituted 4-nitropyridine 1-oxide derivatives show a clear structure-activity relationship in their mutagenicity and carcinogenicity. nih.gov

Electron-donating groups (e.g., methyl): A methyl group at the 3-position of 4-nitropyridine 1-oxide was found to produce the most potent carcinogen in a series of alkyl derivatives. nih.gov This suggests that an electron-donating group can stabilize the positive charge of the nitrenium/carbonium ion intermediate, increasing its reactivity or altering its reaction pathways.

Steric Effects: Bulky substituents near the reactive sites can hinder nucleophilic attack, thereby reducing the rate of adduct formation.

The position of the substituent is also crucial. A substituent at C3 or C5 will have a different electronic influence on the stability of the intermediates compared to a substituent at C2 or C6.

Photochemical and Thermal Decomposition Mechanisms

Photochemical Decomposition: The photochemistry of pyridine N-oxides is a well-studied field. Irradiation of these compounds can lead to the formation of various rearranged products. While specific studies on 4-hydroxyaminopyridine 1-oxide are lacking, research on 4-azidopyridine-1-oxide provides valuable insight. nih.gov Laser flash photolysis of this compound generates a triplet nitrene as the primary reactive intermediate. nih.gov It is plausible that photolysis of 4-hydroxyaminopyridine 1-oxide could also lead to N-O bond cleavage, potentially forming radical species. Ultraviolet radiation has been shown to convert adenine N¹-oxide into 2-hydroxyadenine, indicating that photochemical conversions are possible for N-oxidized bases. nih.gov

Thermal Decomposition: Information on the thermal decomposition of 4-hydroxyaminopyridine 1-oxide is not available. In general, pyridine N-oxides are relatively stable compounds. However, the presence of the hydroxyamino group, which is less stable than a simple amino or hydroxyl group, may lower the decomposition temperature. The decomposition pathway would likely involve the loss of the N-oxide oxygen and fragmentation of the hydroxyamino substituent.

Acid-Base Equilibria and Protonation States

The acid-base properties of 4-hydroxyaminopyridine 1-oxide are determined by the presence of two key functional groups capable of protonation and deprotonation: the hydroxyamino group (-NHOH) and the N-oxide group. The electronic interplay between the aromatic pyridine N-oxide system and the substituent at the C4-position dictates the pKa values and the distribution of protonated and deprotonated species at various pH levels.

The N-oxide group in pyridine N-oxides is generally a weak base, with the pKa of the conjugate acid of pyridine N-oxide itself being approximately 0.79. scripps.edu The oxygen atom of the N-oxide can be protonated to form a hydroxylammonium species. nih.gov Aromatic N-oxides are characterized by a highly polar N⁺-O⁻ bond, which results in them being more polar than their parent pyridines. scripps.edunih.gov

The hydroxyamino group (-NHOH) is amphiprotic, meaning it can act as both a proton donor (acid) and a proton acceptor (base). The nitrogen atom can be protonated, and the hydroxyl proton can be lost. The electronic nature of the substituent at the 4-position of the pyridine ring significantly influences the basicity of the N-oxide. Electron-donating groups tend to increase the basicity (raise the pKa) of the N-oxide, while electron-withdrawing groups decrease it. The hydroxyamino group is generally considered to be an electron-donating group through resonance, which would be expected to increase the electron density on the N-oxide oxygen, making it more basic compared to unsubstituted pyridine N-oxide.

Conversely, the N-oxide is an electron-withdrawing group, which will affect the acidity of the hydroxyamino proton and the basicity of the amino nitrogen. The protonation of pyridine N-oxides removes their hydrogen bond basicity, and the resulting protonated compounds become strong hydrogen bond acids. rsc.org

At very low pH, both the N-oxide oxygen and the amino nitrogen of the hydroxyamino group would be expected to be protonated, resulting in a dicationic species. As the pH increases, the more acidic proton, likely the one on the N-oxide, would be lost first. Further increases in pH would lead to the deprotonation of the protonated amino group, followed by the deprotonation of the hydroxyl group of the hydroxyamino substituent at higher pH values.

The potential protonation and deprotonation equilibria are illustrated below:

Interactive Data Table: Plausible Protonation States of 4-Hydroxyaminopyridine 1-oxide at Different pH Ranges

| pH Range | Predominant Species | Structure |

| Strongly Acidic (pH < 2) | Dicationic |  |

| Moderately Acidic (pH 2-5) | Monocationic (N-oxide protonated) |  |

| Weakly Acidic to Neutral (pH 5-8) | Neutral |  |

| Weakly Basic (pH 8-11) | Monoanionic (Hydroxy proton removed) |  |

| Strongly Basic (pH > 11) | Dianionic (Both protons removed) |  |

Note: The specific pH ranges and pKa values are estimations based on the electronic properties of the functional groups and data for related compounds. Experimental verification is required for precise determination.

Research on substituted pyridine N-oxides has shown a good correlation between the pKa values of the protonated forms and the electronic parameters of the substituents. researchgate.netrsc.org Theoretical calculations have also been employed to predict the pKa values of substituted pyridines and their N-oxides, providing insights into the influence of chemical structure on their acid-base properties. academicdirect.orgacs.org Such studies could provide more precise theoretical pKa values for 4-hydroxyaminopyridine 1-oxide.

Advanced Research Applications and Potential in Materials Chemistry

Chemical Adsorption Studies on Inorganic and Hybrid Materials

The ability of 4-Hydroxyaminopyridine 1-oxide to adsorb onto the surfaces of inorganic and hybrid materials is a key area of its research potential. The presence of both hydrogen bond donors and acceptors in its structure suggests a strong affinity for a variety of material surfaces.

The surface interactions of 4-Hydroxyaminopyridine 1-oxide with metal oxides and bioceramics like hydroxyapatite (B223615) are of particular interest. The hydroxylamino and N-oxide groups are expected to facilitate strong binding to these surfaces. For instance, the hydroxyl groups on the surface of hydroxyapatite could interact with the N-oxide group of the molecule. nih.gov

Research on similar compounds, such as 4-methacryloxyethyl trimellitic acid (4-MET), has demonstrated that specific functional groups can form chemical bonds with the calcium present in hydroxyapatite. nih.gov It is hypothesized that 4-Hydroxyaminopyridine 1-oxide could exhibit similar behavior, with its functional groups interacting with the metal ions on the surface of metal oxides or the calcium ions in bioceramics. These interactions can be studied using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the formation of chemical bonds. nih.gov

Table 1: Potential Surface Interactions of 4-Hydroxyaminopyridine 1-oxide

| Functional Group | Interacting Surface Site | Type of Interaction |

|---|---|---|

| N-oxide | Metal Ions (e.g., Ca²⁺) | Coordinate Bonding |

| Hydroxylamino | Surface Hydroxyl Groups | Hydrogen Bonding |

| Aromatic Ring | Surface | van der Waals Forces |

The adsorption characteristics of 4-Hydroxyaminopyridine 1-oxide can be finely tuned by modifying the surface of the adsorbent material. The adsorption of molecules is significantly influenced by the hydrophobicity or hydrophilicity of the surface, as well as the presence of specific functional groups. nih.govnih.gov

For example, rendering a surface more hydrophobic could enhance the adsorption of molecules that have hydrophobic regions. nih.gov Conversely, introducing specific chemical moieties that can form strong, targeted interactions with the hydroxylamino or N-oxide groups of 4-Hydroxyaminopyridine 1-oxide could lead to more controlled and selective adsorption. The amount of adsorbed substance can be influenced by factors such as the ionic strength of the solution, with increased ionic strength often leading to greater adsorption due to the screening of electrostatic interactions. nih.gov

Role as Precursors for the Synthesis of Complex Heterocyclic Systems

The reactivity of the hydroxylamino and N-oxide groups makes 4-Hydroxyaminopyridine 1-oxide a valuable precursor for the synthesis of more complex heterocyclic systems. These functional groups can undergo a variety of chemical transformations, allowing for the construction of novel molecular architectures with potential applications in pharmaceuticals, electronics, and materials science. The N-oxide can act as an oxidizing agent or a leaving group, while the hydroxylamino group can be a nucleophile or be transformed into other nitrogen-containing functionalities.

Exploration as Novel Building Blocks for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and halogen bonding, to construct large, well-defined molecular assemblies. The structure of 4-Hydroxyaminopyridine 1-oxide, with its capacity for multiple hydrogen bonding interactions, makes it an excellent candidate as a building block for such assemblies.

Studies on similar pyridine-based molecules have shown that the combination of hydrogen bonds can lead to the formation of complex structures like dimers, 1-D chains, and even more intricate four-component supermolecules. nih.gov The N-H and O-H moieties of the hydroxylamino group, along with the oxygen atom of the N-oxide, can participate in a network of hydrogen bonds, directing the self-assembly of the molecules into predictable and stable supramolecular architectures. nih.gov These assemblies can exhibit interesting properties and have potential applications in areas such as crystal engineering, drug delivery, and the development of new materials with tailored functionalities.

Future Research Trajectories and Interdisciplinary Opportunities for 4 Hydroxyaminopyridine 1 Oxide

Development of High-Throughput Screening Methodologies for Reactivity Studies

The exploration of 4-Hydroxyaminopyridine 1-oxide's chemical reactivity could be significantly accelerated through the development of high-throughput screening (HTS) methodologies. unchainedlabs.comnih.gov HTS allows for the rapid and systematic evaluation of numerous reaction variables, moving beyond single-experiment setups to parallel processing. unchainedlabs.comnih.gov This approach is crucial for both the discovery of new transformations and the optimization of known reactions to improve yields or minimize byproducts. unchainedlabs.com

Future research should focus on adapting established HTS workflows, which combine automated liquid handling with robotic platforms, to the study of 4-Hydroxyaminopyridine 1-oxide. nih.govyoutube.com Such a system would enable the screening of a wide array of variables including catalysts, solvents, temperatures, and reaction times with precision and speed. unchainedlabs.com For instance, in redox reactions, where N-oxides can act as oxidants, HTS could rapidly identify the most effective substrates and conditions. nih.gov Colorimetric assays, such as those detecting the generation of hydrogen peroxide in redox cycling, could be adapted to monitor the reactivity of 4-Hydroxyaminopyridine 1-oxide in an HTS format. nih.gov This systematic exploration would not only map the compound's reactivity but also uncover non-intuitive reaction pathways. unchainedlabs.com

Table 1: Hypothetical High-Throughput Screening Variables for 4-Hydroxyaminopyridine 1-oxide Reactivity

| Variable Category | Specific Variables to Screen | Rationale |

| Reactant Partners | Alkenes, Alkynes, Organosilicon Reagents, Boronic Acids | To explore C-C and C-heteroatom bond formations. nih.govorganic-chemistry.org |

| Catalysts | Transition Metals (e.g., Fe, Ru, Au), Photoredox Catalysts | To investigate coordination chemistry and light-induced reactions. organic-chemistry.orgacs.org |

| Solvents | Polar Aprotic (e.g., DMF, DMSO), Polar Protic (e.g., EtOH), Nonpolar (e.g., Toluene) | To study solvent effects on reaction kinetics and selectivity. |

| Additives/Bases | Organic Bases (e.g., DBU), Inorganic Bases (e.g., K₂CO₃), Lewis Acids | To probe reaction mechanisms and optimize conditions. nih.gov |

| Temperature | 25°C, 50°C, 80°C, 100°C | To determine thermodynamic and kinetic profiles. unchainedlabs.com |

Integration of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding the intricate reaction mechanisms of 4-Hydroxyaminopyridine 1-oxide requires real-time observation of intermediate species and reaction kinetics. The integration of advanced spectroscopic techniques for in situ monitoring is a critical research trajectory. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and can be adapted for real-time analysis. nih.govacs.org

For example, ¹H and ¹³C NMR spectroscopy can track the consumption of reactants and the formation of products over time. nih.govacs.org The introduction of the N-oxide group typically causes a downfield shift for adjacent protons and carbons, providing a clear spectroscopic handle. acs.org In situ IR spectroscopy can monitor the characteristic N⁺-O⁻ bond vibration, which appears around 930 cm⁻¹, offering insights into the electronic changes at the N-oxide moiety during a reaction. acs.org Furthermore, mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), can be used to identify transient intermediates and byproducts, which is crucial for building a complete mechanistic picture. acs.orgnih.gov Laser flash photolysis could be employed to study the formation and reactivity of transient species like nitrenes, should the hydroxyamino group be converted to an azide. nih.gov

Table 2: Application of Spectroscopic Techniques for 4-Hydroxyaminopyridine 1-oxide Studies

| Spectroscopic Technique | Information Gained | Potential Application |

| NMR (¹H, ¹³C) | Structural confirmation, reaction kinetics, identification of intermediates. nih.gov | In situ monitoring of catalytic cycles or degradation pathways. |

| FT-IR Spectroscopy | Identification of functional groups (N-O, O-H), monitoring bond formation/cleavage. acs.org | Real-time tracking of changes to the N-oxide and hydroxyamino groups. |

| Mass Spectrometry (MS) | Molecular weight determination, structural fragment analysis. acs.org | Identification of reaction products and unstable intermediates. |

| UV-Vis Spectroscopy | Electronic transitions, quantification. | Monitoring reactions involving chromophoric species. |

| Electron Spin Resonance (ESR) | Detection and characterization of radical species. rsc.org | Studying single-electron transfer (SET) processes and radical intermediates. acs.org |

Theoretical Design of Novel 4-Hydroxyaminopyridine 1-oxide Analogs with Tunable Reactivity

Computational chemistry and theoretical modeling offer a powerful, proactive approach to catalyst and materials design. By employing methods like Density Functional Theory (DFT), researchers can predict the electronic properties, stability, and reactivity of novel 4-Hydroxyaminopyridine 1-oxide analogs before their synthesis. rsc.orgmdpi.com This in silico design process can guide synthetic efforts toward molecules with desired characteristics.

Future research should focus on creating a library of virtual analogs by modifying the pyridine (B92270) ring with various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). nih.gov Theoretical calculations can determine how these substituents influence key properties such as the nucleophilicity of the N-oxide oxygen, the acidity of the hydroxyl proton, and the bond dissociation energy (BDE) of the N-O bond. acs.orgnih.gov For instance, studies on other pyridinophanes have shown that 4-position substituents directly regulate the redox potential and reactivity of metal complexes they form. nih.govrsc.org Similarly, the reactivity of 4-Hydroxyaminopyridine 1-oxide in hydrogen atom transfer (HAT) reactions could be precisely tuned by altering its electronic structure. acs.org These theoretical predictions can then be validated through targeted synthesis and experimental reactivity studies.

Table 3: Theoretical Design Parameters for 4-Hydroxyaminopyridine 1-oxide Analogs

| Substituent Position | Type of Substituent | Predicted Effect on Reactivity | Research Goal |

| Position 2 or 6 | Electron-Withdrawing (e.g., -CN, -CF₃) | Increased electrophilicity of the ring; potentially enhanced HAT capability. acs.org | Design of more potent oxidants or HAT catalysts. |

| Position 2 or 6 | Electron-Donating (e.g., -OCH₃, -NMe₂) | Increased nucleophilicity of the N-oxide oxygen. nih.gov | Development of more active nucleophilic organocatalysts. acs.org |

| Position 3 or 5 | Bulky Groups (e.g., -tBu) | Steric hindrance to control regioselectivity in reactions. | Creation of shape-selective catalysts. |

| Hydroxyamino Group | Acylation/Alkylation | Modification of hydrogen-bonding capability and solubility. | Tuning physical properties and intermolecular interactions. |

Investigation of Environmental Fate through Chemical Degradation Studies

As with any novel chemical entity, understanding the environmental fate of 4-Hydroxyaminopyridine 1-oxide is essential. Research in this area should focus on its persistence and degradation pathways in various environmental compartments, including soil and water. tandfonline.com Pyridine and its derivatives can undergo several abiotic and biotic degradation processes, such as photolysis, hydrolysis, oxidation, and microbial breakdown. tandfonline.comepa.gov

Initial studies should investigate the photodegradation of 4-Hydroxyaminopyridine 1-oxide under simulated sunlight, as pyridine compounds can be transformed by photochemical reactions. tandfonline.com The potential for hydrolysis and oxidation under environmentally relevant pH and redox conditions should also be assessed. A crucial aspect will be to study its biodegradability. Many simple pyridine derivatives, especially hydroxypyridines, are degraded by bacteria, often via pathways involving hydroxylated intermediates. tandfonline.com Studies using soil or sludge microbes could determine if 4-Hydroxyaminopyridine 1-oxide can serve as a carbon or nitrogen source and identify the metabolic pathways and degradation products. tandfonline.com For example, photocatalytic degradation studies, similar to those performed on 4-aminopyridine (B3432731) using nanoparticles, could be adapted to explore advanced oxidation processes for its removal. researchgate.netindianchemicalsociety.com

Table 4: Framework for Environmental Degradation Studies of 4-Hydroxyaminopyridine 1-oxide

| Degradation Pathway | Experimental Approach | Key Parameters to Measure |

| Photodegradation | Exposure to simulated solar radiation in aqueous solution. | Half-life, quantum yield, identification of photoproducts via LC-MS. |

| Hydrolysis | Incubation in sterile aqueous buffers at various pH values (4, 7, 9). | Rate of hydrolysis at different pH and temperatures. |

| Biodegradation | Incubation with activated sludge or specific bacterial strains. tandfonline.com | Rate of disappearance, identification of metabolites, Biological Oxygen Demand (BOD). |

| Adsorption/Leaching | Soil column or batch equilibrium experiments. | Soil adsorption coefficient (Koc), potential for groundwater contamination. epa.gov |

Exploration of 4-Hydroxyaminopyridine 1-oxide in Catalyst Design and Organocatalysis

The structural motifs within 4-Hydroxyaminopyridine 1-oxide make it a highly promising candidate for applications in catalysis. Heteroaromatic N-oxides are powerful electron-pair donors and have been successfully employed as efficient organocatalysts and as ligands for transition metals. nih.gov The nucleophilic oxygen of the N-oxide is particularly effective at activating organosilicon reagents for reactions like allylation and propargylation. nih.gov

Future research should explore 4-Hydroxyaminopyridine 1-oxide as a novel organocatalyst. Its dual functionality—the N-oxide as a Lewis base and the hydroxyamino group as a potential hydrogen-bond donor—could lead to unique cooperative catalytic activity. acs.org Furthermore, pyridine N-oxides have emerged as exceptional precursors for generating oxygen-centered radicals for hydrogen atom transfer (HAT) catalysis under photoredox conditions. acs.orgnih.govacs.org These HAT catalysts are capable of functionalizing strong, unactivated C-H bonds. acs.orgnih.gov The electronic properties of 4-Hydroxyaminopyridine 1-oxide could be tuned to create a HAT catalyst with novel reactivity and selectivity. acs.org It could also serve as a versatile ligand for metal complexes, where the electronic environment of the metal center, and thus its catalytic activity, could be modulated by the unique substituent effects of the hydroxyamino group. rsc.orgnih.gov

Table 5: Potential Catalytic Applications of 4-Hydroxyaminopyridine 1-oxide

| Catalysis Type | Proposed Role of 4-Hydroxyaminopyridine 1-oxide | Target Reaction(s) |

| Nucleophilic Organocatalysis | Lewis basic activation of electrophiles via the N-oxide oxygen. nih.gov | Acyl transfer reactions, allylation of aldehydes with allyltrichlorosilane. acs.orgnih.gov |

| Photoredox HAT Catalysis | Precursor to an oxygen-centered radical upon single-electron oxidation. acs.org | Site-selective C(sp³)–H alkylation, amination, and heteroarylation. acs.orgnih.govacs.org |

| Transition Metal Catalysis | Ligand for a metal center (e.g., Fe, Ru, Au). organic-chemistry.orgrsc.org | Oxidation reactions, C-C coupling, rearrangements. organic-chemistry.orgnih.gov |

| Cooperative Catalysis | Simultaneous Lewis base and hydrogen-bond donor activation. | Asymmetric transformations requiring bifunctional activation. |

Q & A

Q. What are the key physicochemical properties of 4-hydroxyaminopyridine 1-oxide, and how do they influence experimental design?

The compound’s pKa (acid dissociation constant) is critical for solubility and reactivity. For example, 4-hydroxypyridine 1-oxide has a pKa of 2.45 , suggesting that 4-hydroxyaminopyridine 1-oxide may exhibit similar acidic behavior due to the hydroxyl and amine substituents. Researchers should use potentiometric titration or UV-Vis spectroscopy to determine its exact pKa, as substituents like amino groups can alter acidity. Stability under varying pH and temperature should also be tested via accelerated degradation studies using HPLC or NMR .

Q. What safety protocols are essential when handling 4-hydroxyaminopyridine 1-oxide in the laboratory?

- Storage : Store in airtight containers away from incompatible materials (acids, oxidizing agents) at controlled room temperature .

- Exposure Mitigation : Use fume hoods, gloves, and eye protection. In case of skin contact, wash immediately with soap and water for ≥15 minutes .

- Waste Disposal : Collect waste in labeled containers and follow institutional guidelines for toxic organic solids. Do not dispose of via drains .

Q. How can spectroscopic methods characterize 4-hydroxyaminopyridine 1-oxide?

- FT-IR : Identify functional groups (e.g., N-oxide, hydroxyl) via O–H (~3200 cm⁻¹) and N–O (~1250 cm⁻¹) stretches .

- NMR : Use ¹H and ¹³C NMR to confirm structure. For example, aromatic protons in pyridine N-oxide derivatives typically resonate at δ 7.5–8.5 ppm .

- UV-Vis : Determine electronic transitions; pyridine N-oxides often show absorption bands near 260–300 nm due to π→π* transitions .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of 4-hydroxyaminopyridine 1-oxide?

Density Functional Theory (DFT) can model the compound’s HOMO-LUMO gaps, dipole moments, and charge distribution. For example, pyridine N-oxides exhibit large excited-state dipole moments (~10–15 D), which correlate with solvent polarity sensitivity in fluorescence studies . Computational results should be validated against experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. What strategies resolve contradictions in reported toxicity or metabolic pathways of pyridine N-oxide derivatives?

- Toxicological Discrepancies : Cross-reference in vitro (e.g., Ames test) and in vivo studies. For instance, 4-nitroquinoline 1-oxide is a known mutagen, but its hydroxyamino derivative may exhibit different metabolic activation pathways .

- Metabolic Profiling : Use LC-MS/MS to identify metabolites. Arecoline 1-oxide, a related compound, undergoes conjugation with glutathione or glycine, which could inform similar studies on 4-hydroxyaminopyridine 1-oxide .

Q. How can the solvent polarity sensitivity of 4-hydroxyaminopyridine 1-oxide be exploited in fluorescence-based applications?

Pyridine N-oxides like carbazole derivatives (e.g., CPNO) show solvent-dependent fluorescence shifts due to intramolecular charge transfer. Researchers can:

- Measure Stokes shifts in solvents of varying polarity (e.g., ethanol vs. hexane).

- Calculate dipole moments using Lippert-Mataga plots .

- Develop polarity probes for biological membranes or microenvironments .

Methodological Recommendations

- Synthetic Optimization : Use column chromatography (silica gel, ethyl acetate/hexane) for purification of N-oxide derivatives .

- Data Validation : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) to address variability in stability studies .

- Ethical Compliance : Adhere to institutional review boards for metabolic or toxicology studies involving animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.